molecular formula C19H20ClN3O3S2 B3412639 N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 933212-49-8

N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B3412639
CAS No.: 933212-49-8
M. Wt: 438 g/mol
InChI Key: WIDFNMRYDOQARZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiadiazine ring, a chlorophenyl group, and an acetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate compound with acetamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing other complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)formamide: Shares the chlorophenyl group but lacks the benzothiadiazine ring.

    N-(4-chlorophenyl)acetamide: Similar structure but without the sulfanyl and benzothiadiazine components.

Uniqueness

N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is unique due to its combination of a benzothiadiazine ring, a chlorophenyl group, and an acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-2-11-23-16-5-3-4-6-17(16)28(25,26)22-19(23)27-13-18(24)21-12-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDFNMRYDOQARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

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